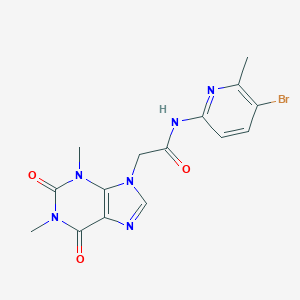![molecular formula C19H22ClN3O B315616 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B315616.png)
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a member of benzamides.
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment : A study synthesized derivatives of benzamides, including structures similar to 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, revealing potential as therapeutic agents for Alzheimer’s disease treatment (Hussain et al., 2016).
Antibacterial Properties : Research on benzamide derivatives, closely related to the chemical , showed that these compounds, particularly their copper and cobalt complexes, exhibited significant antibacterial activity against various bacterial strains (Khatiwora et al., 2013).
Quality Control in Pharmaceutical Products : Another study developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including compounds structurally similar to 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. This method is valuable for quality control in pharmaceutical products (Ye et al., 2012).
Serotonin Receptor Agonism : A study synthesized derivatives of benzamide for evaluating their serotonin 4 receptor agonist activity. These compounds are used in promoting gastrointestinal motility, highlighting their potential therapeutic applications in gastrointestinal disorders (Sonda et al., 2003).
Antitubercular Activity : Research into benzamide derivatives demonstrated significant in vitro antitubercular activities, suggesting their potential use in developing treatments for tuberculosis (Nayak et al., 2016).
Dopamine D(3) Receptor Ligands : A study explored benzamide derivatives as potent and selective ligands for the dopamine D(3) receptor, indicating their potential use in neurological and psychiatric disorders (Leopoldo et al., 2002).
Anticancer Evaluation : Certain benzamide derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines, underscoring their potential in cancer treatment strategies (Ravinaik et al., 2021).
Metabolism in Antineoplastic Therapy : The metabolism of flumatinib, a tyrosine kinase inhibitor used in cancer therapy, was studied, including derivatives similar to 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. Understanding the metabolism of such compounds is crucial in developing effective antineoplastic therapies (Gong et al., 2010).
Antimicrobial Evaluation : Benzamide derivatives were synthesized and evaluated for their antimicrobial activity, indicating their potential in combating microbial infections (Sethi et al., 2016).
HIV Entry Inhibition : A study on the CCR5 receptor-based mechanism of action of certain compounds, including benzamide derivatives, highlighted their potential as noncompetitive HIV entry inhibitors (Watson et al., 2005).
Propriétés
Nom du produit |
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C19H22ClN3O |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
2-chloro-4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-8-17(18(20)13-14)19(24)21-15-4-6-16(7-5-15)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Clé InChI |
BGVHQPOMPNPFDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)Cl |
Solubilité |
51.6 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B315538.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-N'-(3-pyridinylcarbonyl)thiourea](/img/structure/B315539.png)
![N-[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B315541.png)


![N-{[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]carbothioyl}nicotinamide](/img/structure/B315545.png)
![N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(5-bromo-3-pyridinyl)carbonyl]thiourea](/img/structure/B315546.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromonicotinamide](/img/structure/B315547.png)
![2-(1,3-dimethyl-2,6-dioxopurin-9-yl)-N-[4-(2-oxochromen-3-yl)phenyl]acetamide](/img/structure/B315548.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B315549.png)
![N-(2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)-4-methylbenzenesulfonamide](/img/structure/B315552.png)
![N-2-biphenylyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B315556.png)
![4-(5-{[2-(2-biphenylylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B315559.png)
![methyl4-[(4-{2-[2-(tert-butylamino)-2-oxoethyl]-2H-tetraazol-5-yl}phenoxy)methyl]benzoate](/img/structure/B315560.png)